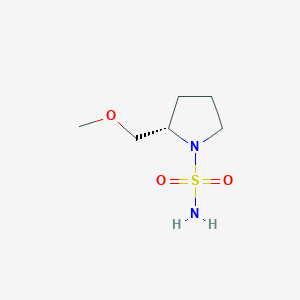
1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
Métodos De Preparación
The synthesis of 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Halogenation: Introduction of chlorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the benzene ring using nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of a trifluoromethyl group using reagents such as trifluoromethyl iodide.
Phenoxy Substitution: Attachment of the dichlorophenoxy group through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Trifluoromethylbenzene derivatives: Compounds with similar trifluoromethyl groups that exhibit unique chemical properties.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a nitro group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H5Cl3F3NO3 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5Cl3F3NO3/c14-6-1-2-11(9(16)3-6)23-12-5-8(15)7(13(17,18)19)4-10(12)20(21)22/h1-5H |
Clave InChI |
DDZGMDCHVNUYMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
